5-(4'-Methyl-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole
CAS No.: 124750-53-4
VCID: VC0193154
Molecular Formula: C33H26N4
Molecular Weight: 478.6 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
![5-(4'-Methyl-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole - 124750-53-4](/images/no_structure.jpg)
Description | 5-(4'-Methyl-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole, also known by synonyms such as 5-[2-(4-methylphenyl)phenyl]-1-trityltetrazole and 1H-Tetrazole, 5-(4'-methyl[1,1'-biphenyl]-2-yl)-1-(triphenylmethyl)- , is a chemical compound with the molecular formula C33H26N4 and a molecular weight of 478.6 g/mol . It is identified by the PubChem CID 10152019 . The compound has several computed descriptors, including its IUPAC name: 5-[2-(4-methylphenyl)phenyl]-1-trityltetrazole . It is also characterized by its InChI and SMILES strings, which provide detailed structural information . The compound is also known by the CAS number 124750-53-4 . Precautionary statements include P240-P210-P241-P264-P280-P302+P352-P370+P378-P337+P313-P305+P351+P338-P362+P364-P332+P313 . Hazard statements include H315-H319-H228 . A similar chemical compound is 5-(4'-(Bromomethyl)(1,1'-biphenyl)-2-yl)-1-trityl-1H-tetraazole . |
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CAS No. | 124750-53-4 |
Product Name | 5-(4'-Methyl-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole |
Molecular Formula | C33H26N4 |
Molecular Weight | 478.6 g/mol |
IUPAC Name | 5-[2-(4-methylphenyl)phenyl]-1-trityltetrazole |
Standard InChI | InChI=1S/C33H26N4/c1-25-21-23-26(24-22-25)30-19-11-12-20-31(30)32-34-35-36-37(32)33(27-13-5-2-6-14-27,28-15-7-3-8-16-28)29-17-9-4-10-18-29/h2-24H,1H3 |
Standard InChIKey | ZSBYTGRKIKIRRJ-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=NN3C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES | CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=NN3C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Appearance | Off-white Solid |
Purity | > 95% |
Synonyms | N-(Triphenylmethyl)-5-(4’-methylbiphenyl-2-yl-)tetrazole |
PubChem Compound | 10152019 |
Last Modified | Aug 15 2023 |
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